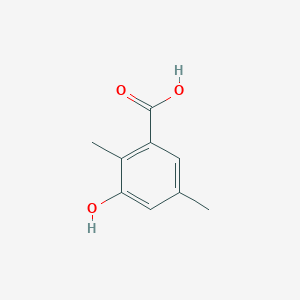

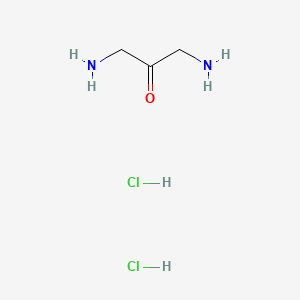

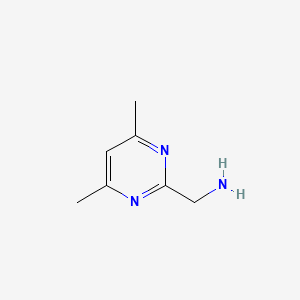

![molecular formula C7H6N4 B1593434 Pyrido[2,3-b]pyrazin-7-amine CAS No. 804551-62-0](/img/structure/B1593434.png)

Pyrido[2,3-b]pyrazin-7-amine

概要

説明

Pyrido[2,3-b]pyrazin-7-amine is a heterocyclic compound . It has been shown to exhibit a wide range of biological applications, including selective inhibition of PI3K isozymes and for treating myocardial infarction .

Synthesis Analysis

The synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds has been achieved through multicomponent synthesis . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .

Molecular Structure Analysis

The structure of novel pyrido[2,3-b]pyrazin based heterocyclic compounds are established by using FTIR, NMR (1 H & 13 C) and CHN analysis . The NH stretching in FTIR appears in the range of 3193–3459 cm −1 while the peaks in the range of 1566–1661 cm −1 showed the presence of C O group .

Chemical Reactions Analysis

Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .

Physical And Chemical Properties Analysis

Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated for compounds .

科学的研究の応用

Electrochemical DNA Sensing

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Pyrido[2,3-b]pyrazin-7-amine derivatives have been utilized in the development of electrochemical DNA biosensors. These sensors are designed to detect specific DNA sequences by measuring changes in electrical properties upon DNA hybridization .

Methods of Application

The compounds are integrated into a sensor made of conductive material coated with DNA. When target DNA binds to the sensor’s surface, it induces an electrical signal change, which is measured to determine DNA presence or concentration .

Results

The synthesized pyrido[2,3-b]pyrazin-based heterocyclic compounds showed promising results in electrochemical DNA sensing, with compound 7 exhibiting a lower energy gap and higher nonlinear optical (NLO) response, indicating its potential for NLO technological applications .

Nonlinear Optical Properties

Scientific Field

Materials Science and Photonics

Application Summary

These compounds exhibit significant nonlinear optical properties, making them suitable for applications in photonics, such as in the development of optical switches or modulators .

Methods of Application

Density functional theory (DFT) computations were used to analyze the spectroscopic and electronic properties of the compounds. The NLO properties were assessed through calculations of dipole moments, polarizability, and hyperpolarizabilities .

Results

Compound 7 displayed remarkable NLO responses with high values of average polarizability and hyperpolarizabilities, suggesting its utility in NLO technologies .

Antioxidant Activity

Scientific Field

Pharmacology and Toxicology

Application Summary

The antioxidant properties of pyrido[2,3-b]pyrazin-7-amine derivatives have been explored for their potential therapeutic applications in combating oxidative stress-related diseases .

Methods of Application

In vitro assays were conducted to evaluate the antioxidant activity of the compounds. The methods included the use of standard antioxidant tests to measure the ability to scavenge free radicals .

Results

The compounds demonstrated in vitro antioxidant activity, suggesting their potential as therapeutic agents in diseases where oxidative stress is a contributing factor .

Antiurease Activity

Scientific Field

Biochemistry and Enzymology

Application Summary

Pyrido[2,3-b]pyrazin-7-amine derivatives have been tested for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is significant in medical and agricultural fields .

Methods of Application

The antiurease activity was assessed using standard in vitro enzymatic assays, where the compounds’ ability to inhibit the urease enzyme was measured .

Results

The synthesized compounds showed antiurease activity, indicating their potential use as inhibitors in various applications, including the treatment of urease-related diseases .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Electronics and Display Technology

Application Summary

Pyrido[2,3-b]pyrazin-7-amine-based materials have been developed for use in OLEDs, contributing to full-color display technology with high photoluminescence quantum efficiency (PLQY) .

Methods of Application

The materials were synthesized and integrated into OLED devices. The performance of the OLEDs was evaluated based on their emission colors and external quantum efficiencies .

Results

The OLEDs exhibited high EQEs of up to 20.0% and 15.4% for yellow and orange emissions, respectively, demonstrating the effectiveness of these materials in display applications .

Light-Emitting Analogues

Scientific Field

Organic Chemistry and Material Science

Application Summary

Triphenylamine-modified pyrido[2,3-b]pyrazin-7-yl analogues have been synthesized for their light-emitting properties, which are applicable in the development of new luminescent materials .

Methods of Application

The analogues were synthesized and characterized for their light-emitting properties. The characterization included photophysical measurements to assess their emission wavelengths and intensities .

Results

The synthesized analogues showed promising light-emitting properties, indicating their potential application in the development of new luminescent materials for various technological uses .

This analysis provides a detailed overview of the diverse scientific applications of pyrido[2,3-b]pyrazin-7-amine, highlighting its versatility and potential in various fields of research and technology. Each application is backed by experimental data and results, showcasing the compound’s promising future in scientific advancements.

Selective Inhibition of PI3K Isozymes

Scientific Field

Biochemistry and Cancer Research

Application Summary

Compounds with a pyrido[2,3-b]pyrazine core have been investigated for their ability to selectively inhibit phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in cell growth and survival signaling pathways often implicated in cancer .

Methods of Application

The inhibitory activity was assessed using biochemical assays to measure the compounds’ effects on various PI3K isozymes. The selectivity was determined by comparing the inhibition rates across different isozymes .

Results

The compounds demonstrated selective inhibition of certain PI3K isozymes, suggesting their potential as targeted therapies for cancers with aberrant PI3K signaling .

Treatment of Myocardial Infarction

Scientific Field

Cardiovascular Medicine

Application Summary

Pyrido[2,3-b]pyrazin-7-amine derivatives have been explored for their therapeutic potential in treating myocardial infarction, aiming to reduce tissue damage and improve recovery .

Methods of Application

The therapeutic efficacy was evaluated in preclinical models of myocardial infarction. The compounds were administered post-infarction, and their effects on cardiac function and tissue repair were monitored .

Results

The treated models showed reduced infarct size and improved cardiac function, indicating the compounds’ beneficial effects in myocardial infarction treatment .

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes

Scientific Field

Endocrinology and Metabolic Diseases

Application Summary

Derivatives of pyrido[2,3-b]pyrazin-7-amine have been studied as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes by increasing insulin secretion .

Methods of Application

In vitro and in vivo assays were conducted to evaluate the compounds’ DPP-IV inhibitory activity and their effects on glucose tolerance and insulin secretion .

Results

The compounds showed significant DPP-IV inhibitory activity, leading to improved glucose tolerance and increased insulin secretion in diabetic models .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

pyrido[2,3-b]pyrazin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHXHCJENQEPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650257 | |

| Record name | Pyrido[2,3-b]pyrazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-7-amine | |

CAS RN |

804551-62-0 | |

| Record name | Pyrido[2,3-b]pyrazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminopyrido[2,3-B]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

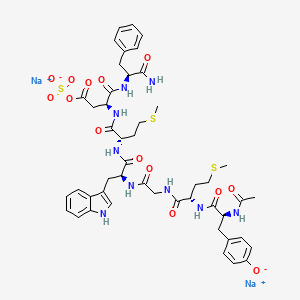

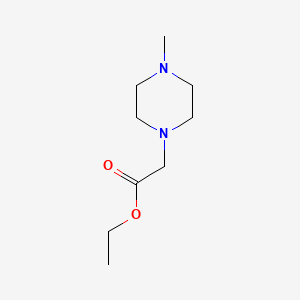

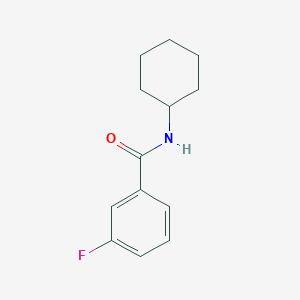

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)